Isozaleplon
Overview
Description
Isozaleplon, also known as zaleplon, is a sedative and hypnotic compound primarily used for the short-term treatment of insomnia. It belongs to the pyrazolopyrimidine class and is structurally unrelated to benzodiazepines and other sedatives. This compound is known for its rapid onset of action and short elimination half-life, making it effective for sleep initiation rather than sleep maintenance .
Mechanism of Action
Target of Action
Isozaleplon, also known as Zaleplon, is a nonbenzodiazepine hypnotic from the pyrazolopyrimidine class . It primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding . This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Biochemical Pathways
It is known that this compound modulates the gabaergic neurotransmission pathway by enhancing the effects of gaba at the gaba-a receptor . This modulation results in increased inhibitory neurotransmission, which contributes to the drug’s hypnotic effects .
Pharmacokinetics
This compound is primarily metabolized by the liver and undergoes significant presystemic metabolism . After oral administration, this compound is extensively metabolized, with less than 1% of the dose excreted unchanged in urine . The apparent elimination half-life of this compound is significantly shorter than that of other hypnotics, making it suitable for short-term treatment of insomnia .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABAergic inhibition of neurotransmission in the central nervous system . This results in a decrease in neuronal excitability and an increase in sedative effects, thereby helping to induce sleep .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hypoxia can affect the pharmacokinetics and metabolism of this compound . Hypoxia can inhibit the protein expression and activities of CYP3A1/2, the main metabolic enzyme of this compound, resulting in a reduction of the metabolic rate of the drug and enhancement of the systematic exposure . This suggests that environmental conditions, such as oxygen levels, can significantly impact the effectiveness and safety of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isozaleplon can be synthesized through various methods, including solid dispersion techniques and micronization. One common method involves the reaction of 3-cyanopyrazolo[1,5-a]pyrimidine with N-ethylacetamide under specific conditions to form the desired compound . The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification through recrystallization and drying to obtain the final product in a pure form. Micronization techniques are also employed to enhance the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions
Isozaleplon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its amine derivative.
Substitution: this compound can undergo substitution reactions, particularly at the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivative of this compound.
Reduction: Amine derivative of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Isozaleplon has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the pharmacokinetics and pharmacodynamics of pyrazolopyrimidine derivatives.
Comparison with Similar Compounds
While all these compounds act on GABA A receptors, they differ in their chemical structures and pharmacokinetic profiles . Isozaleplon has a shorter half-life compared to zolpidem and eszopiclone, making it more suitable for sleep initiation rather than maintenance .
Similar Compounds
Zolpidem: Another nonbenzodiazepine hypnotic with a longer half-life, used for both sleep initiation and maintenance.
Eszopiclone: Known for its longer duration of action, making it effective for maintaining sleep throughout the night.
This compound stands out due to its rapid onset and short duration of action, providing a unique option for patients with sleep initiation difficulties.
Properties
IUPAC Name |
N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-22-17(20-16)14(10-18)11-19-22/h4-9,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUMYMWAIXXLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197297 | |
Record name | Isozaleplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478081-98-0 | |
Record name | Isozaleplon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478081980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isozaleplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOZALEPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP251266R0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing isozaleplon?
A1: this compound is identified as a principal impurity in the production of Zaleplon []. By developing methods to synthesize this compound, researchers can better understand its formation during Zaleplon synthesis and potentially refine the manufacturing process to minimize its presence. This is important for ensuring the purity and safety of the Zaleplon drug product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.